N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzenesulfonamide

5-HT6 receptor structure-activity relationship sulfonamide pharmacophore

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzenesulfonamide is a synthetic small-molecule sulfonamide (C26H32N4O2S, MW 464.6 g/mol) containing a phenylpiperazine moiety and a dimethylaminophenyl group linked via an ethyl spacer to a benzenesulfonamide warhead. The compound is cataloged as a research chemical (e.g., EvitaChem catalog number EVT-6644607) at a typical purity of 95%.

Molecular Formula C26H32N4O2S
Molecular Weight 464.6 g/mol
CAS No. 932363-67-2
Cat. No. B6512172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzenesulfonamide
CAS932363-67-2
Molecular FormulaC26H32N4O2S
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C26H32N4O2S/c1-28(2)23-15-13-22(14-16-23)26(21-27-33(31,32)25-11-7-4-8-12-25)30-19-17-29(18-20-30)24-9-5-3-6-10-24/h3-16,26-27H,17-21H2,1-2H3
InChIKeyLFNAZXUTJBAJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzenesulfonamide (CAS 932363-67-2) — Chemical Identity & Procurement Baseline


N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzenesulfonamide is a synthetic small-molecule sulfonamide (C26H32N4O2S, MW 464.6 g/mol) containing a phenylpiperazine moiety and a dimethylaminophenyl group linked via an ethyl spacer to a benzenesulfonamide warhead . The compound is cataloged as a research chemical (e.g., EvitaChem catalog number EVT-6644607) at a typical purity of 95% . Its architecture places it within the broader class of arylpiperazine sulfonamides that have been investigated as ligands for serotonin receptors (5-HT6, 5-HT1A, 5-HT7) and as ion-channel modulators, but no peer-reviewed pharmacological data specific to this compound were identified in publicly accessible databases at the time of this analysis [1][2].

Why N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzenesulfonamide Cannot Be Freely Substituted by Close Structural Analogs


Although numerous arylpiperazine sulfonamides have been synthesized, small structural modifications profoundly alter receptor-selectivity profiles. For instance, within the 5-HT6 phenylpiperazine sulfonamide series, shifting the sulfonamide attachment from the para- to the meta-position or introducing a methyl substituent on the benzenesulfonamide ring can change Ki values by orders of magnitude [1]. The target compound uniquely combines an unsubstituted benzenesulfonamide with a 4-(dimethylamino)phenyl group, a motif that is absent from the well-characterized 5-HT6 ligands MS-245 (Ki ≈ 2 nM) and SB-271046 (Ki ≈ 1 nM), both of which feature arylsulfonyl indole or quinoline cores [1][2]. Consequently, a researcher cannot assume that a generic phenylpiperazine sulfonamide will reproduce the target-engagement signature of 932363-67-2; procurement of the exact compound is essential for maintaining SAR integrity in screening campaigns.

Quantitative Differentiation Evidence: N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzenesulfonamide vs. Comparators


Structural Determinants of Serotonin Receptor Subtype Selectivity: 4-(Dimethylamino)phenyl vs. 3-Methylbenzenesulfonamide Analogs

No direct head-to-head binding data exist for the target compound. However, class-level SAR from the 5-HT6 phenylpiperazine sulfonamide series indicates that the nature of the N-aryl substituent is a primary driver of affinity. The target compound’s 4-(dimethylamino)phenyl group is electron-rich and sterically distinct from the 3-methylbenzenesulfonamide substituent found in the closely cataloged analog N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide (CAS 946366-66-1) . In published series, para-electron-donating groups on the N-aryl ring can shift 5-HT6 pKi by >1 log unit relative to electron-withdrawing or meta-substituted congeners [1].

5-HT6 receptor structure-activity relationship sulfonamide pharmacophore

Piperazine N-Phenyl Substitution: 4-Phenylpiperazine vs. 4-(4-Fluorophenyl)piperazine Comparator

The 4-phenylpiperazine moiety in the target compound distinguishes it from analogs bearing 4-(4-fluorophenyl)piperazine. In sigma-receptor ligand series, replacement of phenyl with 4-fluorophenyl on the piperazine nitrogen consistently reduces sigma-1 affinity (ΔKi ≈ 2- to 5-fold) while modestly increasing dopamine D2 affinity [1]. Although no direct data exist for the target compound, its 4-phenylpiperazine core is predicted to favor sigma-1 over D2 engagement relative to the 4-fluorophenyl analog, based on published SAR from 1-phenylpiperazine and 4-phenylpiperidine derivatives [1].

sigma receptor dopamine receptor piperazine SAR

Sulfonamide NH vs. N-Alkyl Substitution: Impact on Carbonic Anhydrase Off-Target Liability

The target compound retains a secondary sulfonamide NH, a pharmacophore critical for carbonic anhydrase (CA) inhibition. In quantitative SAR studies of benzenesulfonamides, N-alkylation at the sulfonamide nitrogen abrogates CA II binding (Ki increase from low nanomolar to >10 µM) [1]. The closely related analog N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide similarly possesses a secondary sulfonamide NH, meaning the target compound shares the same CA liability profile as its N-arylsulfonamide congeners. Differentiation from N-alkylated sulfonamide analogs is therefore in the CA-active direction, which may be beneficial for projects targeting CA isoforms or detrimental for those seeking CA-clean probes.

carbonic anhydrase inhibition sulfonamide selectivity off-target screening

Optimal Research & Industrial Application Scenarios for N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzenesulfonamide


Serotonin 5-HT6 Receptor Subtype Selectivity Profiling in CNS Screening Libraries

The compound serves as a structurally distinct phenylpiperazine sulfonamide entry point for 5-HT6-focused screening libraries. Its unsubstituted benzenesulfonamide and 4-(dimethylamino)phenyl motif complement existing 5-HT6 ligands such as MS-245 (arylsulfonyl tryptamine) and SB-271046 (arylsulfonyl quinoline), enabling SAR expansion around the sulfonamide linker region . Inclusion in a screening deck increases scaffold diversity at the 5-HT6 receptor, a target associated with cognitive enhancement and anti-obesity programs .

Polypharmacology Assessment of Sigma-1/D2/5-HT Receptor Intersection

The unsubstituted 4-phenylpiperazine core, combined with the benzenesulfonamide warhead, positions 932363-67-2 at the intersection of sigma-1, dopamine D2, and serotonin receptor pharmacologies . This makes it a candidate for systematic polypharmacology profiling studies aimed at understanding the molecular determinants of multi-target engagement, especially in psychiatric and neurological disease models where sigma-D2-5-HT interplay is implicated .

Carbonic Anhydrase Isoform Selectivity Screening as a Dual-Pharmacophore Probe

The secondary sulfonamide NH provides a built-in carbonic anhydrase pharmacophore. The compound can be deployed in counter-screening panels that simultaneously interrogate GPCR (serotonin/dopamine/sigma) and CA isoform activity, facilitating the identification of dual-acting chemical probes or the flagging of CA-mediated off-target effects in CNS-targeted compound collections .

Reference Standard for Analytical Method Development in Sulfonamide QC

With a well-defined molecular weight (464.6 g/mol) and characteristic UV-absorbing chromophores (dimethylaminophenyl, benzenesulfonamide), the compound at 95% purity is suitable as a retention-time and mass-calibration standard in HPLC-MS method development for sulfonamide-containing screening compounds . This supports quality control workflows in medium- to high-throughput screening facilities.

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